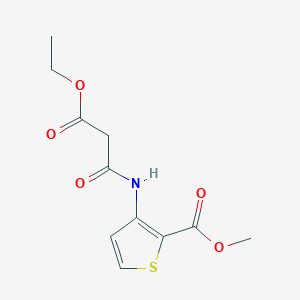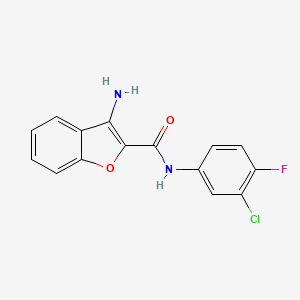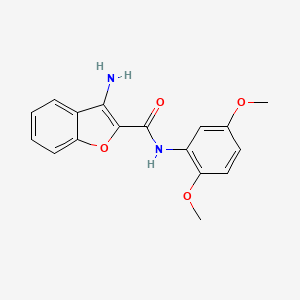![molecular formula C7H8N2O4S B6574238 2-{2-[(methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid CAS No. 202408-26-2](/img/structure/B6574238.png)
2-{2-[(methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-{2-[(methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid” is an organic compound containing a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen in the ring. It also contains a methoxycarbonyl group and an amino group attached to the thiazole ring, and an acetic acid group attached to the 2-position of the thiazole .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the five-membered thiazole ring, with the various functional groups attached. The exact geometry and conformation would depend on the specific arrangement of these groups .Chemical Reactions Analysis
As for the chemical reactions, amines are generally nucleophilic and can participate in a variety of reactions. The carboxylic acid group can undergo reactions typical of carboxylic acids, such as esterification and amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, compounds with polar functional groups like carboxylic acids and amines might have higher boiling points due to stronger intermolecular forces. The presence of the aromatic thiazole ring might contribute to stability and rigidity in the structure .科学的研究の応用
MCATA has a wide range of applications in scientific research. It has been used as a model compound for studying the mechanism of enzyme-catalyzed reactions, as a tool for studying the effects of pH on enzyme-catalyzed reactions, and as a model compound for studying the effects of inhibitors on enzyme-catalyzed reactions. It has also been used as a model compound for studying the mechanism of drug metabolism, as a tool for studying the effects of pH on drug metabolism, and as a model compound for studying the effects of inhibitors on drug metabolism.
作用機序
The mechanism of action of MCATA is not fully understood. However, it is believed that it works by inhibiting the activity of enzymes involved in the metabolism of drugs. It is also believed to interact with proteins involved in the regulation of gene expression, as well as with proteins involved in signal transduction pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of MCATA have been studied extensively. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, as well as to interact with proteins involved in the regulation of gene expression and signal transduction pathways. It has also been shown to modulate the activity of proteins involved in the regulation of cell growth and differentiation.
実験室実験の利点と制限
MCATA has several advantages and limitations for lab experiments. One of its main advantages is that it is relatively easy to synthesize and can be used in a variety of laboratory experiments. Furthermore, it has been shown to modulate the activity of proteins involved in the regulation of cell growth and differentiation, which makes it useful for studying the effects of drugs on cell growth and differentiation. However, its use in laboratory experiments is limited by its instability in certain conditions, such as in the presence of light or heat.
将来の方向性
The future directions of MCATA research are numerous. One of the main areas of focus is the development of new synthesis methods that are more efficient and cost-effective. Additionally, further research is needed to better understand the mechanism of action of MCATA and its effects on biochemical and physiological processes. Finally, further research is needed to explore the potential applications of MCATA in the treatment of various diseases, such as cancer and neurological disorders.
合成法
MCATA can be synthesized using a variety of methods, including the Acylation-Protection-Deprotection (APD) method, the Mitsunobu reaction, and the direct acylation method. The APD method involves the acylation of a thioamide with a carboxylic acid chloride, followed by a protection step and a deprotection step. The Mitsunobu reaction involves the reaction of a thioamide with a diazoester and a phosphine oxide. The direct acylation method involves the direct acylation of a thioamide with a carboxylic acid.
特性
IUPAC Name |
2-[2-(methoxycarbonylamino)-1,3-thiazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4S/c1-13-7(12)9-6-8-4(3-14-6)2-5(10)11/h3H,2H2,1H3,(H,10,11)(H,8,9,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMAQRRPBEHWPDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC(=CS1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![10-methyl-3,10-diazabicyclo[4.3.1]decan-4-one](/img/structure/B6574169.png)
![N-[2-(4-ethoxyphenoxy)ethyl]-2-methylbenzamide](/img/structure/B6574170.png)
![3-chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide](/img/structure/B6574178.png)
![2,2,5,8-tetramethyl-1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-ium iodide](/img/structure/B6574192.png)
![2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B6574198.png)
![N-(3,5-dimethoxyphenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide](/img/structure/B6574201.png)
![N-(2-methoxy-5-methylphenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide](/img/structure/B6574204.png)
![N-(4-bromo-2-fluorophenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide](/img/structure/B6574208.png)


![3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B6574247.png)
![N-(4-acetamidophenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide](/img/structure/B6574260.png)
![N-[4-(dimethylamino)phenyl]-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide](/img/structure/B6574267.png)